6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a 2,6-difluorobenzamido substituent at the 2-position and mixed ester groups (ethyl and methyl) at the 3- and 6-positions of the bicyclic core. This structure combines a dihydrothienopyridine scaffold with fluorine-enhanced aromatic substitution, which is hypothesized to influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c1-3-28-19(26)23-8-7-10-13(9-23)29-17(14(10)18(25)27-2)22-16(24)15-11(20)5-4-6-12(15)21/h4-6H,3,7-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDBIBWRBIXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
- Melting Points : While data for the target compound are unavailable, structurally related dicarboxylates (e.g., imidazo[1,2-a]pyridine derivatives) exhibit melting points of 215–245°C, suggesting solids under standard conditions .
- Molecular Weight: The target compound’s molecular weight (estimated ~450–500 g/mol) is higher than simpler analogs like diethyl 2-amino-...-dicarboxylate (284.33 g/mol) due to the 2,6-difluorobenzamido group .
Structure-Activity Relationship (SAR) Insights
- 2-Position Substitution: Bromo/Amino Groups: Facilitate further functionalization but may reduce target engagement compared to pre-installed pharmacophores (e.g., benzamido) .
- Ester Groups :
- Ethyl/methyl esters (as in 5d) may optimize solubility and bioavailability compared to bulkier esters (e.g., tert-butyl in TBHPC) .
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